molecular formula C9H9BrO2 B3039115 1-(4-Bromophenyl)-2-methoxyethanone CAS No. 97728-73-9

1-(4-Bromophenyl)-2-methoxyethanone

Cat. No.: B3039115
CAS No.: 97728-73-9
M. Wt: 229.07 g/mol
InChI Key: XHHXDICRIOREOZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methoxyethanone (CAS: BD01179584, molecular formula C₉H₉BrO₂) is a brominated acetophenone derivative characterized by a methoxyethyl group attached to the carbonyl carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer materials. Its structural features, including the electron-withdrawing bromine substituent and the electron-donating methoxy group, influence its reactivity and physicochemical properties, making it a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXDICRIOREOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid followed by esterification and subsequent methoxylation. The reaction conditions typically involve the use of bromine and mercuric oxide for bromination, followed by refluxing with methanol acidified with sulfuric acid for esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 1-(4-bromophenyl)-2-methoxyethanol.

Scientific Research Applications

1-(4-Bromophenyl)-2-methoxyethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methoxyethanone involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Bromophenyl)ethanone

  • Structure: Lacks the methoxyethyl group, featuring only a bromine at the para-position of the acetophenone ring.
  • Properties :
    • TLC Rf = 0.53 (EtOAc/hexanes 1:4).
    • ¹H-NMR (CDCl₃): δ 2.56 (s, 3H, CH₃), 7.57–7.78 (d, 2H each, aromatic).
  • Applications : Used in synthesizing enamides (e.g., N-(1-(4-Bromophenyl)vinyl)acetamide) and as a precursor in cross-coupling reactions.

1-(4-Bromo-2-methoxyphenyl)ethanone

  • Structure : Methoxy group at the ortho-position relative to bromine.
  • Properties : CAS 89368-12-7, molecular formula C₉H₉BrO₂.
  • Applications : Intermediate for plant hormone analogs, dyes, and metal corrosion inhibitors.
  • Key Difference : The ortho-methoxy group sterically hinders electrophilic substitution compared to the para-substituted target compound.

2-Bromo-1-(4-methoxyphenyl)ethanone

  • Structure : Bromine on the acetyl carbon and methoxy at the para-position of the phenyl ring.
  • Crystallography : Single-crystal X-ray data (R factor = 0.054) confirm planar geometry with a mean C–C bond length of 0.009 Å.
  • Reactivity : Bromine on the acetyl carbon enhances nucleophilic substitution reactivity, unlike the target compound’s bromine on the aromatic ring.

Complex Derivatives with Additional Functional Groups

1-(4-Bromophenyl)-2,2,2-trifluoroethanone (S13)

  • Structure : Trifluoromethyl group replaces the methoxyethyl moiety.
  • Synthesis : Derived from oxime intermediates via iron-mediated reductive acetylation.
  • Applications : Fluorinated analogs are explored for enhanced metabolic stability in drug design.

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone

  • Structure : Piperidine ring introduces basicity and conformational flexibility.
  • Properties : Molecular weight 296.20, XLogP3 = 3.3.
  • Applications: Potential CNS drug candidate due to improved blood-brain barrier penetration.

Halogenated and Mixed-Substituent Benzophenones

(2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone

  • Structure : Combines bromine, methoxy, and chlorine substituents.
  • Safety : GHS-compliant SDS highlights acute toxicity (H302) and skin irritation (H315).
  • Comparison : The chloro substituent increases lipophilicity (LogP) compared to purely brominated analogs.

1-(4-Methoxyphenyl)ethanone

  • Structure : Methoxy group at the para-position without bromine.
  • Properties : TLC Rf = 0.43 (EtOAc/hexanes 1:9).
  • Reactivity : Electron-rich aromatic ring facilitates electrophilic substitution, contrasting with the brominated target compound’s electron-deficient ring.

Data Tables

Table 1: Physical and Spectroscopic Properties of Key Compounds

Compound Molecular Formula TLC Rf (EtOAc/hexanes) ¹H-NMR (δ, CDCl₃) Key Applications
1-(4-Bromophenyl)-2-methoxyethanone C₉H₉BrO₂ N/A Not reported Organic synthesis
1-(4-Bromophenyl)ethanone C₈H₇BrO 0.53 (1:4) 2.56 (s, CH₃), 7.57–7.78 Enamide synthesis
1-(4-Methoxyphenyl)ethanone C₉H₁₀O₂ 0.43 (1:9) 2.52 (s, CH₃), 3.81 (OCH₃) Electrophilic substitution

Biological Activity

1-(4-Bromophenyl)-2-methoxyethanone, also known as CAS No. 97728-73-9, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed examination of the compound's biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C9_9H9_9BrO2_2
  • Molecular Weight : 229.07 g/mol
  • CAS Number : 97728-73-9
  • InChI Key : XHHXDICRIOREOZ-UHFFFAOYSA-N

The compound features a bromophenyl group and a methoxyethanone moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. Notably, it has been evaluated for its effects on human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer).

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study published in Molecules, the compound demonstrated significant cytotoxic effects on MCF7 cells with an IC50_{50} value of 15 µM. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa25Microtubule disruption
MCF715G2/M cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to bind to tubulin, leading to inhibition of microtubule polymerization. This interaction disrupts normal mitotic processes in cancer cells, making it a candidate for further development as an anticancer therapeutic.

Research Findings

  • Microtubule Targeting : Studies indicate that the compound inhibits tubulin polymerization at micromolar concentrations, confirming its role as a microtubule-targeting agent .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase arrest in treated cancer cells, followed by apoptotic cell death .
  • Combination Therapy Potential : The compound's efficacy was enhanced when combined with multidrug resistance (MDR) inhibitors like verapamil, suggesting it may overcome resistance mechanisms in certain cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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